molecular formula C23H21ClN2O3S B2391799 3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-95-9

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2391799
CAS RN: 954679-95-9
M. Wt: 440.94
InChI Key: TXVVCWUIDKRQFC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is an organic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. In

Scientific Research Applications

C(1)-Functionalization of Tetrahydroisoquinolines

This compound is an important structural motif of various natural products and therapeutic lead compounds . It has been used in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of an iminium intermediate .

Precursor for Alkaloids

The compound can act as a precursor for various alkaloids displaying multifarious biological activities . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.

Antineuroinflammatory Agents

N-benzyl THIQs, which are structurally similar to this compound, are known to function as antineuroinflammatory agents . They could potentially be used in the treatment of neuroinflammatory diseases.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.

Synthesis of Biologically Important Nitrogen Heterocycles

Over the past several years, considerable interest in organic and medicinal chemistry has been directed toward the synthesis of various biologically important nitrogen heterocycles . This compound, being a nitrogen heterocycle itself, could potentially be used in these syntheses.

properties

IUPAC Name

3-chloro-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-5-9-22(10-6-16)30(28,29)26-12-11-17-7-8-21(14-19(17)15-26)25-23(27)18-3-2-4-20(24)13-18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVCWUIDKRQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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